LNP Lipid-3 Versus MC3: Distinct Imidazole Headgroup Chemistry for circRNA Delivery Applications
LNP Lipid-3 is structurally differentiated from the industry benchmark DLin-MC3-DMA (MC3) by its imidazole-containing headgroup . While MC3 employs a tertiary amine headgroup with linoleyl tails for siRNA delivery, LNP Lipid-3 contains a 3-imidazol-1-ylpropylamino moiety linked to branched 2-hexyldecanoyl ester tails [1]. This imidazole functionality provides a distinct protonation profile compared to the dimethylamino headgroup of MC3, which is relevant for endosomal escape in circRNA delivery contexts [2].
| Evidence Dimension | Ionizable headgroup chemistry |
|---|---|
| Target Compound Data | 3-imidazol-1-ylpropylamino (imidazole-containing) |
| Comparator Or Baseline | DLin-MC3-DMA: dimethylamino (tertiary amine) |
| Quantified Difference | Qualitative structural difference: imidazole vs. tertiary amine |
| Conditions | Molecular structure analysis from patent WO2021113777A1 |
Why This Matters
The imidazole headgroup may confer distinct endosomal escape kinetics relevant to circRNA payloads, for which MC3 was not originally optimized.
- [1] MedChemExpress. LNP Lipid-3 Product Page. SMILES indicates 3-imidazol-1-ylpropylamino moiety. CAS: 2648693-32-5. View Source
- [2] Orna Therapeutics. WO2021113777A1: CIRCULAR RNA COMPOSITIONS AND METHODS. World Intellectual Property Organization, 2021. View Source
